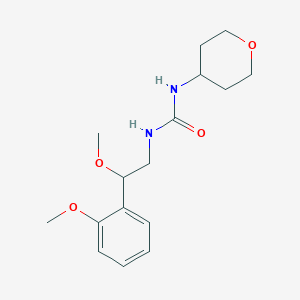
1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea” is a type of diterpenoid . Diterpenoids are a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32. They play a crucial role in the biochemistry of many organisms .
Chemical Reactions Analysis
Research has shown that diterpenoids can undergo controlled hydroxylation, which allows for plant chemical defense without autotoxicity . Silencing two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata causes severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . Moreover, the diterpenes’ defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .Scientific Research Applications
Diversity-Oriented Synthesis
The study by Zaware et al. (2011) demonstrates the diversity-oriented synthesis of tetrahydropyrans, which are structurally similar to the compound . By employing oxidative carbon-hydrogen bond activation and click chemistry, a library of substituted tetrahydropyrans was synthesized. These compounds are of interest for screening against various biological targets due to their structural diversity and potential biological activity (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Gelation Properties
Lloyd and Steed (2011) investigated the gelation properties of low molecular weight salt hydrogelators, which could be tuned by varying the anion identity. This research highlights the potential of urea-based compounds (similar in functional group to the compound of interest) in designing materials with specific physical properties, which can be manipulated for various applications, including drug delivery systems (Lloyd & Steed, 2011).
Antimitotic Agents
Research by Temple and Rener (1992) into chiral isomers of certain carbamate derivatives, akin to the urea functionality in the compound of interest, showcased their antimitotic activity. This suggests that similar compounds could be explored for their potential in cancer research, especially in understanding cell division and developing new anticancer agents (Temple & Rener, 1992).
Synthesis and Biological Activities
The work by Hishmat et al. (1992) on the synthesis of new substituted indoles from methoxyindole and urea demonstrates the versatility of urea derivatives in synthesizing compounds with significant biological activities. This underscores the potential of the compound for generating new molecules with possible therapeutic applications (Hishmat, Nakkady, Shabrawy, & Mahmoud, 1992).
Corrosion Inhibition
Saranya et al. (2020) explored pyran derivatives for their application in acid corrosion inhibition. The synthesis and characterization of these derivatives, including their efficiency in protecting metals, highlight the potential application of the compound in industrial settings, particularly in materials science for corrosion protection (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
properties
IUPAC Name |
1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-6-4-3-5-13(14)15(21-2)11-17-16(19)18-12-7-9-22-10-8-12/h3-6,12,15H,7-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPLYOVUTJQTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)
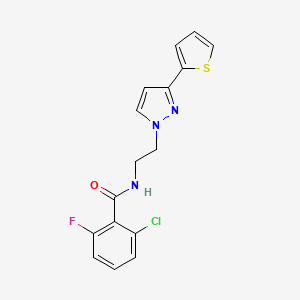
![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)
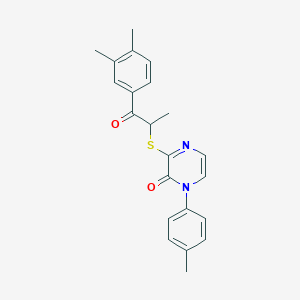
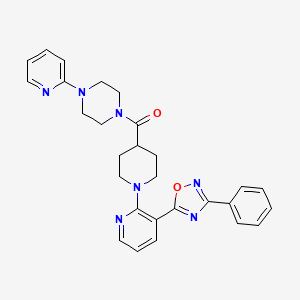
![isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2568716.png)
![(5E)-5-[[3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2568718.png)
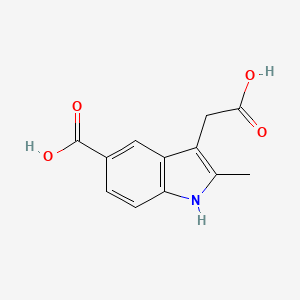
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2568721.png)

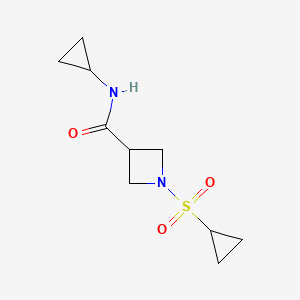
![2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2568729.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2568734.png)